Cas no 349-97-3 (4'-(Trifluoromethyl)acetanilide)

4'-(Trifluoromethyl)acetanilide is a fluorinated organic compound featuring a trifluoromethyl group (–CF₃) at the para position of the acetanilide structure. This modification enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group improves metabolic stability and lipophilicity, which can be advantageous in drug design. Its crystalline form ensures ease of handling and purification. The compound is commonly utilized in cross-coupling reactions and as a precursor for bioactive molecules. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic workflows.
4'-(Trifluoromethyl)acetanilide structure
349-97-3 structure
Product Name:4'-(Trifluoromethyl)acetanilide
CAS No:349-97-3
MF:C9H8F3NO
MW:203.1611328125
MDL:MFCD00013562
CID:82165
PubChem ID:67685
Update Time:2025-06-23

4'-(Trifluoromethyl)acetanilide Chemical and Physical Properties

Names and Identifiers

    • N-(4-(Trifluoromethyl)phenyl)acetamide
    • 4-Acetamidobenzotrifluoride
    • N1-[4-(Trifluoromethyl)phenyl]acetamide
    • 4'-(Trifluoromethyl)acetanilide
    • N-[4-(trifluoromethyl)phenyl]acetamide
    • P-ACETAMINOBENZOTRIFLUORIDE
    • 4-(Trifluoromethyl)acetanilide
    • 4′-(Trifluoromethyl)acetanilide
    • ALPHA,ALPHA,ALPHA-TRIFLUORO-P-ACETOTOLUIDIDE
    • p-Trifluoromethylacetanilide
    • p-Acetotoluidide,a,a,a-trifluoro- (8CI)
    • NSC 403019
    • p-(Trifluoromethyl)acetanilide
    • a,a,a-Trifluoro-p-acetotoluidide
    • W-202433
    • NSC403019
    • FT-0617379
    • CS-0145352
    • IMPPTAUDEIULAH-UHFFFAOYSA-N
    • AKOS001026739
    • N-(4-(Trifluoromethyl) phenyl)-acetamide
    • SCHEMBL669442
    • CHEMBL4063315
    • NS00042096
    • AMY28590
    • N-(4-Trifluoromethylphenyl)acetamide
    • A874804
    • A822498
    • AI3-63158
    • 4 inverted exclamation mark -(Trifluoromethyl)acetanilide
    • N-[4-(Trifluoromethyl)phenyl]acetamide #
    • N-[4-(trifluoromethyl)phenyl]ethanamide
    • 4-Trifluoromethylacetanilide
    • p-Acetamidobenzotrifluoride
    • Maybridge1_001718
    • Acetamide, N-(4-(trifluoromethyl)phenyl)-
    • NSC-403019
    • SY060372
    • HMS546G02
    • Acetamide, N-[4-(trifluoromethyl)phenyl]-
    • FS-1046
    • Z30910476
    • SB78251
    • 349-97-3
    • 4-Acetamidobenzotrifluoride; N1-[4-(Trifluoromethyl)phenyl]acetamide
    • DTXSID60188459
    • N-(4-(Trifluoromethyl)phenyl)acetamide;4-Acetamidobenzotrifluoride
    • p-Acetylaminobenzotrifluoride
    • EINECS 206-495-1
    • 4'-(TRIFLUOROMETHYL)ACETANILIDE, 98+%
    • MFCD00013562
    • DB-048710
    • MDL: MFCD00013562
    • Inchi: 1S/C9H8F3NO/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
    • InChI Key: DFDHFECLWHHELH-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)NC(C)=O)(F)F
    • BRN: 2106965

Computed Properties

  • Exact Mass: 203.05600
  • Monoisotopic Mass: 203.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 29.1A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.302
  • Melting Point: 152-154 ºC
  • Boiling Point: 299 ºC
  • Flash Point: 135 ºC
  • PSA: 29.10000
  • LogP: 2.73680
  • Solubility: Not available
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4'-(Trifluoromethyl)acetanilide Security Information

4'-(Trifluoromethyl)acetanilide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4'-(Trifluoromethyl)acetanilide Suppliers

Amadis Chemical Company Limited
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(CAS:349-97-3)4'-(Trifluoromethyl)acetanilide
Order Number:A874804
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:44
Price ($):196.0
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4'-(Trifluoromethyl)acetanilide Related Literature

Additional information on 4'-(Trifluoromethyl)acetanilide

4'-(Trifluoromethyl)acetanilide (CAS No. 349-97-3): A Comprehensive Overview

4'-(Trifluoromethyl)acetanilide, identified by the Chemical Abstracts Service Number (CAS No.) 349-97-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a trifluoromethyl group attached to an acetanilide backbone, has garnered considerable attention due to its versatile applications and structural properties. The presence of the trifluoromethyl group imparts unique electronic and steric effects, making it a valuable moiety in the design of bioactive molecules.

The< strong>trifluoromethyl group is renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. In recent years, the incorporation of this group into pharmaceuticals has been extensively studied, leading to the development of several FDA-approved drugs that leverage its properties. For instance, compounds like moltenoide and candesartan utilize trifluoromethyl-substituted structures to improve their pharmacokinetic profiles.

4'-(Trifluoromethyl)acetanilide serves as a crucial intermediate in synthetic chemistry, particularly in the preparation of more complex molecules. Its structural framework allows for modifications at various positions, enabling chemists to tailor properties such as solubility, reactivity, and biological activity. This flexibility has made it a preferred choice for researchers exploring novel synthetic pathways and drug discovery strategies.

In the context of medicinal chemistry, the acetanilide moiety is well-documented for its role in various therapeutic applications. Derivatives of acetanilide have been investigated for their potential in treating conditions ranging from pain and inflammation to neurological disorders. The introduction of a< strong>trifluoromethyl group into this scaffold can modulate these properties, leading to more effective and selective drug candidates.

Recent advancements in computational chemistry have further highlighted the importance of< strong>4'-(Trifluoromethyl)acetanilide. Molecular modeling studies indicate that the trifluoromethyl group can significantly influence the binding interactions between a molecule and its biological target. This insight has enabled researchers to design molecules with enhanced affinity and reduced off-target effects. For example, virtual screening campaigns have identified several promising candidates for anti-inflammatory agents based on trifluoromethyl-substituted acetanilides.

The synthesis of< strong>4'-(Trifluoromethyl)acetanilide involves well-established organic reactions, including nucleophilic aromatic substitution and Friedel-Crafts acylation. These methods are optimized for high yield and purity, ensuring that researchers can obtain sufficient quantities for further studies. The compound's stability under various conditions makes it suitable for both laboratory-scale experiments and large-scale production processes.

In drug discovery pipelines, intermediates like< strong>4'-(Trifluoromethyl)acetanilide are often used to generate libraries of compounds for high-throughput screening. This approach allows researchers to rapidly identify molecules with desirable biological activities. The trifluoromethyl group's influence on pharmacokinetic parameters ensures that screened compounds are more likely to exhibit favorable properties in preclinical studies.

The role of< strong>CAS No. 349-97-3 in academic research cannot be overstated. Numerous publications have demonstrated its utility in developing novel therapeutics. For instance, studies have explored its use as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The compound's versatility has also led to investigations into its potential as an agrochemical intermediate.

The future prospects of< strong>4'-(Trifluoromethyl)acetanilide are promising, with ongoing research focusing on expanding its applications. Innovations in synthetic methodologies may lead to more efficient production techniques, while computational studies could uncover new ways to exploit its structural features. As the demand for specialized chemicals grows, compounds like this will continue to play a pivotal role in advancing scientific understanding and therapeutic development.

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(CAS:349-97-3)4'-(Trifluoromethyl)acetanilide
A874804
Purity:99%
Quantity:100g
Price ($):196.0
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